N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine
Description
Chemical Structure and Key Features N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine is a secondary amine derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core substituted with a methyl group and a 5-methylfuran-2-ylmethyl moiety. The benzodioxole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions.
Starting Material: Benzo[d][1,3]dioxol-5-amine (commonly used in heterocyclic synthesis, as seen in ).
Protection/Functionalization: The amino group may undergo alkylation with 5-methylfuran-2-ylmethyl chloride/bromide, followed by N-methylation (e.g., using methyl iodide in the presence of a base).
Purification: Chromatography or crystallization, as demonstrated in similar amine derivatives (e.g., compound 2g in ).
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C14H15NO3/c1-10-3-5-12(18-10)8-15(2)11-4-6-13-14(7-11)17-9-16-13/h3-7H,8-9H2,1-2H3 |
InChI Key |
RODCZAPEINGRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.
Introduction of the Benzo[d][1,3]dioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzo[d][1,3]dioxole rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Molecular Properties
- Molecular Formula: C₁₆H₁₇NO₄
- Molecular Weight : 287.31 g/mol
- Key Functional Groups : Benzodioxole, furan, secondary amine.
The following table compares N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine with structurally related benzodioxol-5-amine derivatives, focusing on substituents, synthesis, and applications.
Key Structural and Functional Differences
This contrasts with N-ethyl derivatives, which are simpler and less sterically hindered . Piperazinyl substituents (e.g., in ) improve water solubility and are common in CNS drugs, whereas the target compound’s furan may prioritize lipophilicity .
Synthetic Complexity
- The target compound likely requires multi-step synthesis (protection, alkylation, deprotection), akin to methods in for histone deacetylase inhibitors. In contrast, N-ethyl derivatives are synthesized in one step .
Physicochemical Properties
- LogP : The furan moiety increases the logP (lipophilicity) compared to polar groups like piperazine.
- Metabolic Stability : The benzodioxole core is resistant to oxidative metabolism, but the furan ring may undergo CYP450-mediated oxidation, as seen in related furan-containing drugs .
Biological Activity
N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine, with CAS number 626208-65-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a methylfuran substituent. Its molecular formula is , indicating the presence of nitrogen and oxygen that may contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives of benzo[d][1,3]dioxole have shown effectiveness against various bacterial strains.
- Anticancer Properties : Compounds containing furan rings are frequently investigated for their potential to inhibit cancer cell proliferation.
- Neurological Effects : Some studies suggest that related compounds can interact with neurotransmitter systems, potentially offering neuroprotective benefits.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Similar compounds often act as modulators of G protein-coupled receptors (GPCRs), influencing various signaling pathways .
- Enzyme Inhibition : The ability to inhibit enzymes involved in metabolic pathways can lead to therapeutic effects against diseases such as cancer.
- Oxidative Stress Reduction : Compounds with furan moieties may exhibit antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
A study focusing on the antimicrobial properties of benzo[d][1,3]dioxole derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity include the electron-donating groups that increase lipophilicity and facilitate membrane penetration.
Anticancer Potential
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 25 | Inhibition of PI3K/Akt pathway |
These findings suggest that the compound may serve as a lead compound for further development in cancer therapeutics.
Neuroprotective Effects
Research has indicated potential neuroprotective effects through modulation of neurotransmitter levels. In animal models, administration of similar compounds resulted in improved cognitive function and reduced markers of neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
